molecular formula C15H21NO B597085 6-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane] CAS No. 1142-80-9

6-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]

Cat. No.: B597085
CAS No.: 1142-80-9
M. Wt: 231.339
InChI Key: ZLOWFJHXNWPBMH-UHFFFAOYSA-N
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Description

6-Methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclohexane] is a chemical compound known for its unique spirocyclic structure, which combines a cyclohexane ring with an isoquinoline moiety. This compound has garnered interest due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclohexane] typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a secondary amine and an α,ω-dibromoalkane in the presence of a base like potassium carbonate, followed by anion exchange . Another approach involves the use of boron reagents for Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve high-yielding preparation techniques such as microwave irradiation, which can significantly enhance reaction rates and yields . The use of environmentally benign reagents and conditions is also a focus in industrial settings to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclohexane] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclohexane] has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.

    Medicine: It is being investigated for its therapeutic properties, particularly in the treatment of diabetes as a positive allosteric modulator of the glucagon-like-peptide-1 receptor.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 6-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclohexane] exerts its effects involves its interaction with specific molecular targets. For instance, as a positive allosteric modulator of the glucagon-like-peptide-1 receptor, it enhances the receptor’s response to its natural ligand, leading to increased insulin secretion . This interaction involves conformational changes in the receptor protein that facilitate ligand binding.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3,4-dihydro-1H-isoquinoline: Shares a similar isoquinoline core but lacks the spirocyclic structure.

    Spiroindole and Spirooxindole: These compounds also feature spirocyclic structures and are known for their biological activities.

Uniqueness

What sets 6-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclohexane] apart is its combination of a spirocyclic structure with an isoquinoline moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-17-13-6-5-12-10-16-11-15(14(12)9-13)7-3-2-4-8-15/h5-6,9,16H,2-4,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOWFJHXNWPBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCC23CCCCC3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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